Sterebin A

Natural Product Chemistry Structural Elucidation Compound Classification

Sterebin A is a foundational labdane bisnorditerpenoid from Stevia rebaudiana, structurally distinct from glycosylated steviol derivatives. Its defined stereochemistry (C18H30O4, MW 310.43) makes it an essential analytical reference for non-glycosidic diterpenoid fractions. Substituting isomers (e.g., sterebin F or E) risks divergent bioactivity. Ideal for cell-based anti-inflammatory assays and comparative phytocomplex studies. Secure high-purity material (≥98%) for reproducible research.

Molecular Formula C18H30O4
Molecular Weight 310.4 g/mol
CAS No. 107647-14-3
Cat. No. B600715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSterebin A
CAS107647-14-3
Molecular FormulaC18H30O4
Molecular Weight310.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1
InChIKeyGUVJPXABQYFWPD-JOSLJWRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sterebin A (CAS 107647-14-3): Sourcing and Baseline Identification for Labdane Diterpenoid Research


Sterebin A is a naturally occurring bisnorditerpenoid first isolated and structurally characterized from the leaves of Stevia rebaudiana [1]. It belongs to the labdane class of diterpenoids and is a foundational member of the sterebin compound family (A-H) [1]. This compound is defined by its specific stereochemical configuration and molecular formula C18H30O4, with a molecular weight of 310.43 g/mol, distinguishing it from glycosylated steviol derivatives found in the same plant source .

Why Generic Substitution of Sterebin A with Other Stevia-Derived Diterpenes is Scientifically Unjustified


The sterebin family (A-H) are structurally analogous labdane diterpenoids, yet they are not interchangeable [1]. Critical differences in functional group arrangement and stereochemistry, as elucidated in foundational isolation studies, can lead to divergent biological outcomes [1]. For instance, among its isomers, sterebin F exhibits significantly stronger nematicidal activity than sterebin E, demonstrating that even minor structural variations within this class translate to major functional differences [2]. Substituting Sterebin A with a related compound like Austroinulin or a different sterebin isomer without empirical validation introduces a high risk of experimental failure due to uncharacterized and potentially null activity in the specific assay being employed.

Quantitative Differentiation Guide for Procuring Sterebin A vs. Its Closest Analogs


Structural Classification: Sterebin A as a Bisnorditerpenoid vs. Glycosylated Steviols

Sterebin A is a C18 bisnorditerpenoid, whereas the primary sweet compounds in Stevia, such as Stevioside and Rebaudioside A, are C20 ent-kaurene diterpene glycosides [1]. This fundamental structural difference dictates distinct physicochemical properties and biological target interactions, making Sterebin A suitable for research on non-glycosidic, non-sweet bioactivities [1].

Natural Product Chemistry Structural Elucidation Compound Classification

Sourcing and Purity: Isolated from Stevia rebaudiana with Reported Content Levels

Sterebin A is a minor constituent found in the leaves of Stevia rebaudiana, with a reported content of approximately 0.1–0.3% [1]. This is significantly lower than the content of major sweet glycosides like Stevioside (4-15%) and Rebaudioside A (2-4%) [2]. Due to its low natural abundance, isolation and procurement require specialized processes, justifying its value as a purified research standard.

Phytochemistry Natural Product Isolation Analytical Chemistry

Hypothesized Anti-inflammatory Potential: A Class-Derived Functional Differentiator

Sterebin A has been noted for its potential anti-inflammatory activity . While direct, peer-reviewed IC50 data are not available, this suggested activity aligns with class-level observations for other labdane diterpenoids, some of which have shown marked anti-inflammatory effects in vivo [1]. This provides a functional hypothesis that distinguishes it from other Stevia constituents like the sweet glycosides, which have a different primary bioactivity profile.

Inflammation Drug Discovery In Vitro Pharmacology

Evidence-Backed Application Scenarios for Procuring Sterebin A (CAS 107647-14-3)


Natural Product Chemistry and Structural Confirmation Studies

Use as an analytical reference standard for the identification and quantification of Sterebin A in complex plant extracts or natural product libraries. Its unique structure, as elucidated by Oshima et al., makes it a specific marker for non-glycosidic diterpenoid fractions from Stevia rebaudiana [1].

In Vitro Screening for Novel Anti-Inflammatory Mechanisms

Employ Sterebin A in cell-based assays (e.g., LPS-induced NF-κB activation in RAW264.7 macrophages) to investigate its potential anti-inflammatory effects. This application is based on class-derived hypotheses for labdane diterpenoids, which have shown anti-inflammatory activity in vivo [2]. This provides a targeted, mechanism-focused use case distinct from general cytotoxicity screening.

Differentiating Non-Glycosidic from Glycosidic Stevia Bioactivities

Include Sterebin A as a key representative of the non-glycosidic diterpene fraction in comparative studies against major steviol glycosides (e.g., Rebaudioside A). This application leverages the compound's distinct structural class to elucidate the specific biological contributions of the non-sweet components of the Stevia phytocomplex [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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